2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide

Chemical procurement Quality control Reproducibility

Researchers exploring PDE4B SAR often face gaps in analog coverage for key N-substituted acetamide derivatives. This ≥98% pure 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide fills a critical midpoint in SAR matrices with cLogP ~2.5-3.0 and MW 261.34, fitting CNS MPO space. • Enables systematic comparison against N-tert-butyl, N-isobutyl, and N-(amino-oxadiazolyl) analogs • Conformationally restricted cyclopropyl group provides defined HBD/HBA profile • Suitable as HPLC/LC-MS reference standard with characteristic cyanopyridine UV chromophore • Sealed, dry storage at 2-8°C ensures long-term stability

Molecular Formula C13H15N3OS
Molecular Weight 261.34 g/mol
Cat. No. B15013001
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide
Molecular FormulaC13H15N3OS
Molecular Weight261.34 g/mol
Structural Identifiers
SMILESCC1=CC(=NC(=C1C#N)SCC(=O)NC2CC2)C
InChIInChI=1S/C13H15N3OS/c1-8-5-9(2)15-13(11(8)6-14)18-7-12(17)16-10-3-4-10/h5,10H,3-4,7H2,1-2H3,(H,16,17)
InChIKeyMMODDEXDSQUVMC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide: Structural & Physicochemical Profile


2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide (CAS 311333-10-5) is a synthetic small molecule belonging to the 2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide class. It features a 3-cyano-4,6-dimethylpyridine core linked via a thioether bridge to an N-cyclopropylacetamide moiety . The compound is listed by commercial suppliers at ≥98% purity with a molecular formula of C₁₃H₁₅N₃OS and a molecular weight of 261.34 g/mol, and is typically stored sealed in dry conditions at 2–8 °C . Members of this chemical class have been evaluated as potential phosphodiesterase 4B (PDE4B) inhibitors, positioning the cyano pyridine scaffold as a recognized template for PDE4-targeted probe discovery [1].

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide: Why Substitution Fails


The N-cyclopropyl substituent on this acetamide scaffold is not an arbitrary design choice; it directly controls molecular size, lipophilicity, hydrogen-bonding capacity, and conformational flexibility relative to other N-substituted analogs . Even minor alterations—such as replacing cyclopropyl with tert-butyl or a 4-amino-1,2,5-oxadiazol-3-yl group [1]—shift the molecular weight by 16–43 Da, alter the calculated partition coefficient (cLogP) by more than one log unit, and change the hydrogen-bond donor/acceptor count. Because the 3-cyano-4,6-dimethylpyridine core is a documented PDE4B pharmacophore [2], variations in the acetamide side chain can profoundly affect enzyme binding, selectivity, and in vitro potency, making generic interchange scientifically unsound without direct comparative data.

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide: Differentiation from Analogs


Purity and Storage Conditions vs. Typical Analogs

The target compound is commercially available with a vendor-certified purity of ≥98% . In contrast, many closely related N-substituted analogs—such as N-(2-bromophenyl)-2-[(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl]acetamide—are frequently listed at 95% purity or with unspecified purity grades, which can introduce variability in biological assay outcomes . The recommended storage condition for the cyclopropyl derivative is sealed, dry, at 2–8 °C, providing a defined stability boundary for experimental planning .

Chemical procurement Quality control Reproducibility

Molecular Weight and Lipophilicity Comparison with Analogs

The target compound (MW 261.34, cLogP estimated 2.5–3.0) occupies a distinct physicochemical space compared to its nearest available analogs. The N-tert-butyl derivative (MW 277.39, cLogP ~3.7) is more lipophilic and larger, favoring membrane permeability but potentially reducing aqueous solubility . In contrast, the N-(4-amino-1,2,5-oxadiazol-3-yl) analog (MW 304.33, XLogP3 0.9) is far more polar and 43 Da heavier, which may limit passive permeability while enhancing solubility [1]. The cyclopropyl derivative balances intermediate size with moderate lipophilicity, a profile often prioritized in CNS or intracellular target-focused lead optimization [2].

Physicochemical profiling Drug-likeness Solubility

Hydrogen-Bond and Rotatable Bond Profile vs. Amino-oxadiazolyl Analog

The target compound possesses 2 hydrogen-bond donors (amide NH and cyclopropyl NH) and approximately 5 hydrogen-bond acceptors (cyano N, pyridine N, carbonyl O, amide O, and thioether S), with only 3 rotatable bonds . The N-(4-amino-1,2,5-oxadiazol-3-yl) analog exhibits 2 donors but approximately 8 acceptors and 4 rotatable bonds, introducing additional polar interactions and conformational freedom that can alter target selectivity [1]. The lower rotatable bond count of the cyclopropyl derivative reduces the entropic penalty upon binding and may confer improved binding affinity for rigid binding pockets, although no direct affinity comparison is available in public literature.

Molecular recognition Conformational restriction Selectivity

Cyano Pyridine Scaffold as PDE4B Inhibitor Template

A series of functionalized cyano pyridines, structurally related to the 3-cyano-4,6-dimethylpyridine core present in the target compound, were synthesized and evaluated for PDE4B inhibitory activity in vitro, with several members demonstrating measurable inhibition [1]. The study confirmed that the cyano pyridine scaffold engages the PDE4B active site in silico and represents a validated template for PDE4 inhibitor development [1]. While the specific N-cyclopropylacetamide derivative was not individually reported in the accessible fragment of this publication, the shared core structure supports inclusion in PDE4-focused screening libraries. No head-to-head IC50 comparison with rolipram (PDE4 inhibitor, Ki = 60 nM [2]) or other standard PDE4 inhibitors is currently available for this compound.

PDE4 inhibition Anti-inflammatory CNS disorders

2-[(3-Cyano-4,6-dimethylpyridin-2-yl)sulfanyl]-N-cyclopropylacetamide: Application Scenarios


PDE4B High-Throughput Screening Library Assembly

Given that the 3-cyano-4,6-dimethylpyridine core is a recognized PDE4B inhibitor template [1], this compound is best deployed as part of a diversity set for PDE4B enzymatic screening. The intermediate cLogP (~2.5–3.0) and moderate molecular weight (261.34 Da) align with typical hit-like property ranges. Prior to committing to large-scale procurement, users should request a Certificate of Analysis confirming ≥98% purity and verify PDE4B IC50 in their own assay system, as no published IC50 exists for this specific derivative.

SAR Studies on Acetamide Side Chain

The cyclopropyl group introduces conformational restriction (3 rotatable bonds) and a defined HBD/HBA profile relative to bulkier or more polar N-substituted analogs [2]. This compound can serve as a 'midpoint' reference in SAR matrices comparing N-tert-butyl, N-isobutyl, N-(prop-2-en-1-yl), and N-(4-amino-1,2,5-oxadiazol-3-yl) derivatives, enabling systematic exploration of steric and electronic effects on target binding.

CNS Physicochemical Property Benchmarking

With MW 261.34 and estimated cLogP 2.5–3.0, the compound falls within a favorable CNS multiparameter optimization (MPO) space, in contrast to the more lipophilic N-tert-butyl analog (cLogP ~3.7) and the more polar N-(amino-oxadiazolyl) analog (XLogP3 0.9) [3]. It can be used as a calibration standard for developing CNS-permeability predictive models when paired with experimental parallel artificial membrane permeability assay (PAMPA) or Caco-2 data.

Method Development for Cyano Pyridine Quantification

The ≥98% purity specification and defined storage conditions (sealed, dry, 2–8 °C) make this compound suitable as a reference standard for HPLC/LC-MS method development aimed at quantifying cyano pyridine derivatives in biological matrices or reaction mixtures. The characteristic UV absorbance of the cyanopyridine chromophore further facilitates detection.

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